molecular formula C13H14N2O3 B1268645 ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate CAS No. 29211-44-7

ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate

Cat. No. B1268645
CAS RN: 29211-44-7
M. Wt: 246.26 g/mol
InChI Key: YSNRXCNLMQFZGG-UHFFFAOYSA-N
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Description

“Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate” is a chemical compound with the CAS Number: 89-33-8. It has a molecular weight of 232.24 . The compound is also known by other names such as 1-Phenyl-3-carbethoxypyrazolone, 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester, and 3- (Ethoxycarbonyl)-1-phenyl-5-pyrazolone .


Molecular Structure Analysis

The molecular structure of “ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate” can be represented by the linear formula C12H12N2O3 . The InChI code for this compound is 1S/C12H12N2O3/c1-2-17-12(16)10-8-11(15)14(13-10)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 .


Physical And Chemical Properties Analysis

“Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate” is a solid at room temperature . The compound should be stored in a dry environment at room temperature .

Scientific Research Applications

Antiviral Applications

Pyrazole derivatives, such as Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate, have shown potential in antiviral therapy. They can be designed to inhibit specific viral enzymes or processes. For instance, certain indole derivatives, which share a similar heterocyclic structure, have been effective against influenza A and Coxsackie B4 virus due to their ability to bind with high affinity to multiple receptors .

Anticancer Activity

Compounds with a pyrazole core are being explored for their anticancer properties. They may work by inhibiting cancer cell growth or inducing apoptosis. The structural similarity to indole derivatives, which are found in many synthetic drug molecules, suggests that Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate could be a valuable scaffold for developing new anticancer agents .

Antidiabetic Applications

Indole and pyrazole derivatives have been investigated for their antidiabetic effects. They may act on various targets within the metabolic pathways to help regulate blood sugar levels, making them potential candidates for diabetes treatment .

Anticholinesterase Activity

Pyrazole-based compounds have been studied for their ability to inhibit cholinesterase, an enzyme that breaks down neurotransmitters. This property is valuable in treating neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors can help manage symptoms by improving neurotransmitter levels in the brain .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

ethyl 2-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-18-13(17)9-10-8-12(16)15(14-10)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNRXCNLMQFZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210335
Record name Ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate

CAS RN

29211-44-7
Record name Ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29211-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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